3-(Trifluoromethyl)benzhydrol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

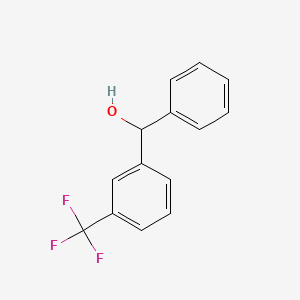

Structure

3D Structure

Properties

IUPAC Name |

phenyl-[3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9,13,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMIEGLFYDWJOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=CC=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380509 | |

| Record name | 3-(Trifluoromethyl)benzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728-80-3 | |

| Record name | 3-(Trifluoromethyl)benzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)benzhydrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(Trifluoromethyl)benzhydrol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 3-(Trifluoromethyl)benzhydrol, a key intermediate in organic synthesis. This document outlines established synthetic protocols and provides a thorough analysis of its structural and physical properties through various spectroscopic and analytical techniques.

Introduction

This compound, also known as phenyl(3-(trifluoromethyl)phenyl)methanol, is a secondary alcohol that serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group can significantly influence the parent molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide details two primary methods for its synthesis: the Grignard reaction and the catalytic hydrogenation of the corresponding benzophenone. Furthermore, it compiles its characteristic analytical data for unambiguous identification and quality control.

Synthesis of this compound

Two robust and widely applicable methods for the synthesis of this compound are presented below.

Method 1: Grignard Reaction

The Grignard reaction offers a classic and effective method for the formation of the carbon-carbon bond necessary to construct the benzhydrol framework. This involves the reaction of a Grignard reagent, prepared from 3-(trifluoromethyl)bromobenzene, with benzaldehyde.

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, are placed magnesium turnings. The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon). A solution of 3-(trifluoromethyl)bromobenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The reaction mixture is then stirred until the magnesium is consumed.

-

Reaction with Benzaldehyde: The Grignard reagent solution is cooled in an ice bath. A solution of benzaldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation provides a high-yield and clean alternative for the synthesis of this compound by the reduction of 3'-(trifluoromethyl)benzophenone.[1]

Experimental Protocol:

-

Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr hydrogenator), 3'-(trifluoromethyl)benzophenone is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C), is added to the solution.

-

Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure. The reaction mixture is stirred vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed, as monitored by pressure drop.

-

Work-up and Purification: Upon completion, the reaction mixture is carefully depressurized and the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

Caption: Synthetic routes to this compound.

Characterization of this compound

The identity and purity of synthesized this compound are confirmed through a combination of physical and spectroscopic methods.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁F₃O | [] |

| Molecular Weight | 252.23 g/mol | [] |

| Melting Point | 62-66 °C | [3] |

| Boiling Point | 125-127 °C at 0.5 mmHg | [3] |

| Density | 1.257 g/cm³ | [] |

Spectroscopic Data

The structural elucidation of this compound is accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the benzylic proton (CH-OH) and a series of multiplets in the aromatic region corresponding to the protons on the two phenyl rings. The hydroxyl proton will appear as a broad singlet, which is exchangeable with D₂O. Based on data for a similar trifluoromethyl-containing compound, the aromatic protons are expected in the range of δ 7.2-8.0 ppm.[4]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The trifluoromethyl carbon itself will also be a quartet. The benzylic carbon (CH-OH) signal is expected to appear in the range of δ 70-80 ppm. For a related compound, the ¹JCF was found to be approximately 285 Hz, and the ²JCCF for the carbon attached to the CF₃ group was around 32 Hz.[4]

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. A chemical shift of around -60 ppm is anticipated.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

| Peak Position (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~1600, 1490, 1450 | C=C stretch (aromatic ring) |

| ~1320 | C-F stretch (trifluoromethyl group)[4] |

| ~1160, 1120 | C-F stretch (trifluoromethyl group) |

| ~1050 | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 252 | [M]⁺, Molecular ion |

| 251 | [M-H]⁺ |

| 183 | [M-CF₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Characterization Workflow Diagram

Caption: Analytical workflow for this compound.

Conclusion

This technical guide has provided detailed experimental protocols for the synthesis of this compound via Grignard reaction and catalytic hydrogenation. Furthermore, a comprehensive summary of its physical and spectroscopic properties has been presented to aid in its identification and characterization. This information is intended to support researchers and scientists in the efficient synthesis and quality assessment of this important chemical intermediate.

References

An In-depth Technical Guide to 3-(Trifluoromethyl)benzhydrol: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)benzhydrol is a fluorinated aromatic alcohol of significant interest in medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable substituent in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its spectral characteristics.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in a laboratory setting.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 728-80-3 | |

| Molecular Formula | C₁₄H₁₁F₃O | |

| Molecular Weight | 252.23 g/mol | |

| Appearance | Off-white to white solid/crystalline powder | |

| Melting Point | 62-66 °C | |

| Boiling Point | 125-127 °C at 0.5 mmHg | |

| Density | 1.257 g/cm³ | [1] |

Table 2: Chemical and Safety Information

| Property | Value | Reference(s) |

| IUPAC Name | Phenyl(3-(trifluoromethyl)phenyl)methanol | [2] |

| Synonyms | m-(Trifluoromethyl)benzhydrol, Phenyl-3-trifluoromethylphenyl carbinol | [2] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261, P305 + P351 + P338 | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Synthesis of this compound

The synthesis of this compound is most commonly achieved via a Grignard reaction between a phenylmagnesium halide and 3-(trifluoromethyl)benzaldehyde. The following is a detailed experimental protocol adapted from established procedures for similar benzhydrol derivatives.[3][4][5]

Experimental Protocol: Grignard Reaction

Materials:

-

Magnesium turnings

-

Iodine crystal (optional, as initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bromobenzene

-

3-(Trifluoromethyl)benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions (e.g., three-necked flask, dropping funnel, condenser)

Procedure:

-

Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

-

All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in the reaction flask. A small crystal of iodine can be added to initiate the reaction.

-

Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

-

Prepare a solution of bromobenzene in anhydrous diethyl ether or THF in a dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

-

Reaction with 3-(Trifluoromethyl)benzaldehyde:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Prepare a solution of 3-(trifluoromethyl)benzaldehyde in anhydrous diethyl ether or THF in a dropping funnel.

-

Add the 3-(trifluoromethyl)benzaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

-

Spectral Data

Detailed experimental spectral data for this compound is not widely available in public databases. The following tables provide expected spectral characteristics based on the analysis of closely related compounds and general principles of spectroscopy. Experimental verification is strongly recommended for unambiguous identification.

Table 3: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Notes |

| ¹H NMR | ~7.2-7.8 ppm | Multiplet | Aromatic protons of the phenyl and trifluoromethylphenyl rings. |

| ~5.8 ppm | Singlet or Doublet | Methine proton (-CH(OH)-). May show coupling to the hydroxyl proton if not exchanged. | |

| ~2.0-4.0 ppm | Broad Singlet | Hydroxyl proton (-OH). Chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange. | |

| ¹³C NMR | ~120-145 ppm | Multiple signals | Aromatic carbons. |

| ~124 ppm | Quartet | Carbon of the trifluoromethyl group (¹JCF coupling). | |

| ~75 ppm | Singlet | Methine carbon (-CH(OH)-). | |

| ¹⁹F NMR | ~ -63 ppm | Singlet | Trifluoromethyl group (-CF₃). Referenced to CFCl₃.[6] |

Table 4: Predicted IR and MS Spectral Data

| Technique | Key Expected Peaks/Fragments |

| FT-IR (KBr Pellet or Nujol Mull) | ~3200-3500 cm⁻¹ (broad): O-H stretching of the alcohol. ~3000-3100 cm⁻¹: Aromatic C-H stretching. ~1600, 1490, 1450 cm⁻¹: Aromatic C=C stretching. ~1100-1350 cm⁻¹ (strong): C-F stretching of the CF₃ group. ~1000-1100 cm⁻¹: C-O stretching. |

| Mass Spectrometry (EI) | m/z 252: Molecular ion (M⁺). m/z 233: [M - F]⁺ or [M - OH - H]⁺ m/z 183: [M - CF₃]⁺ m/z 105: [C₆H₅CO]⁺ m/z 77: [C₆H₅]⁺ |

Reactivity and Stability

This compound is a stable crystalline solid under standard laboratory conditions. The trifluoromethyl group is electron-withdrawing, which can influence the reactivity of the adjacent aromatic ring and the benzylic alcohol.

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-(trifluoromethyl)benzophenone, using standard oxidizing agents.

-

Substitution: The hydroxyl group can be substituted in the presence of strong acids or converting it to a better leaving group.

-

Asymmetric Reactions: The prochiral nature of this compound makes it a substrate of interest in studies of enantioselective reactions, such as desymmetrization.[7]

Biological Activity

While the benzhydrol moiety is a common scaffold in various biologically active compounds, including antihistamines, specific biological activity or its role in signaling pathways for this compound has not been extensively reported in publicly available literature. The introduction of the trifluoromethyl group is a common strategy in drug design to enhance efficacy and metabolic stability.[8] Therefore, this compound represents a valuable starting point for the synthesis of novel, potentially bioactive molecules. Further research is warranted to explore its pharmacological profile.

Solubility

Conclusion

This compound is a valuable building block in organic synthesis and medicinal chemistry. This guide provides a summary of its key physicochemical properties and a detailed, plausible protocol for its synthesis. While comprehensive experimental spectral and biological data are currently limited, the information presented here serves as a foundational resource for researchers and professionals working with this compound. Further experimental investigation is encouraged to fully characterize its properties and explore its potential applications.

References

- 1. 3-(Trifluoromethyl)benzoyl chloride(2251-65-2) 1H NMR [m.chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. prepchem.com [prepchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. rsc.org [rsc.org]

- 7. Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cerritos.edu [cerritos.edu]

A Comprehensive Technical Guide to 3-(Trifluoromethyl)benzhydrol (CAS No. 728-80-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-(Trifluoromethyl)benzhydrol, a fluorinated organic compound of significant interest in medicinal chemistry and drug development. This document covers its chemical and physical properties, detailed synthetic protocols, and a discussion of its potential biological activities based on the established roles of the trifluoromethyl moiety in pharmacokinetics and pharmacodynamics. The inclusion of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of parent compounds. While specific biological data for this compound is not extensively documented in publicly available literature, this guide explores potential avenues of investigation, particularly in cancer research, based on the known activities of structurally related molecules.

Chemical and Physical Properties

This compound, also known as phenyl-[3-(trifluoromethyl)phenyl]methanol, is a white to off-white solid at room temperature. Its key identifiers and physical characteristics are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 728-80-3 | [1] |

| Molecular Formula | C₁₄H₁₁F₃O | [] |

| Molecular Weight | 252.23 g/mol | [] |

| Melting Point | 62-66 °C | [1] |

| Boiling Point | 125-127 °C at 0.5 mmHg | |

| Density | 1.257 g/cm³ | [] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents such as ethanol, ether, and chloroform. | |

| SMILES | OC(c1ccccc1)c1cccc(c1)C(F)(F)F | |

| InChI | InChI=1S/C14H11F3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9,13,18H | [] |

Synthesis of this compound

Two primary and reliable methods for the synthesis of this compound are the Grignard reaction and the reduction of the corresponding ketone. Detailed experimental protocols for both methods are provided below.

Method 1: Grignard Reaction

This method involves the reaction of a phenyl Grignard reagent with 3-(trifluoromethyl)benzaldehyde. The Grignard reagent, phenylmagnesium bromide, is prepared in situ from bromobenzene and magnesium metal in anhydrous ether.

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. All glassware must be thoroughly dried in an oven and assembled while hot to exclude moisture.

-

Grignard Reagent Formation: In the flask, place 2.43 g (0.1 mol) of magnesium turnings and a small crystal of iodine. Add 20 mL of anhydrous diethyl ether. In the dropping funnel, place a solution of 15.7 g (0.1 mol) of bromobenzene in 80 mL of anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle boiling of the ether. The remaining bromobenzene solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Aldehyde: The Grignard reagent solution is cooled in an ice bath. A solution of 17.41 g (0.1 mol) of 3-(trifluoromethyl)benzaldehyde in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.[3] An exothermic reaction occurs. The rate of addition should be controlled to maintain a gentle reflux.

-

Work-up: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at room temperature. The mixture is then poured onto a mixture of 100 g of crushed ice and 50 mL of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted twice with 50 mL portions of diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Method 2: Reduction of 3-(Trifluoromethyl)benzophenone

This method involves the reduction of 3-(trifluoromethyl)benzophenone using a mild reducing agent such as sodium borohydride. This is often a simpler and safer alternative to the Grignard reaction.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 25.0 g (0.1 mol) of 3-(trifluoromethyl)benzophenone in 250 mL of methanol.[4][5][6]

-

Reduction: The solution is cooled to 0-5 °C in an ice bath. To this cooled solution, 4.16 g (0.11 mol) of sodium borohydride is added portion-wise over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.[5]

-

Work-up: After the reaction is complete, the methanol is removed under reduced pressure. The residue is then partitioned between 200 mL of water and 200 mL of diethyl ether.

-

The organic layer is separated, and the aqueous layer is extracted twice with 100 mL portions of diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

Purification: The resulting crude product is purified by recrystallization from a suitable solvent such as hexanes to afford pure this compound.[7]

Potential Biological Activity and Applications in Drug Development

The introduction of a trifluoromethyl (-CF₃) group into a molecule can significantly alter its physicochemical and biological properties.[8] The -CF₃ group is highly lipophilic and electron-withdrawing, which can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[8] These characteristics make trifluoromethylated compounds highly valuable in drug design and discovery.

While there is a lack of specific studies on the biological activity of this compound, research on structurally related compounds provides a rationale for its potential as a pharmacologically active agent or a key intermediate in the synthesis of such agents.

Derivatives of 3-(trifluoromethyl)benzaldehyde have demonstrated antitumor effects against various cancer cell lines, including nasopharyngeal carcinoma, leukemia, and breast cancer.[9] This suggests that compounds derived from or structurally similar to this compound may possess anticancer properties.

One study on a novel naphthofuran compound containing a bis(trifluoromethyl)phenyl moiety found that it inhibited liver tumor growth by directly binding to Hepatocyte Nuclear Factor 4 alpha (HNF4α), which in turn led to the inactivation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[10] The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers. HNF4α is a nuclear receptor that plays a crucial role in liver function and has been implicated in the progression of hepatocellular carcinoma.[10]

Given these findings, it is plausible that this compound or its derivatives could interact with nuclear receptors or modulate key signaling pathways involved in cancer progression. Further investigation into the biological effects of this compound is warranted.

Conclusion

This compound is a readily accessible compound with physicochemical properties that make it an attractive scaffold for medicinal chemistry. The synthetic routes outlined in this guide are robust and can be performed in a standard laboratory setting. While direct biological data is currently limited, the known impact of the trifluoromethyl group on the pharmacological properties of molecules, coupled with the observed anticancer activity of structurally related compounds, strongly suggests that this compound and its derivatives are promising candidates for further investigation in drug discovery, particularly in the development of novel anticancer agents. Future research should focus on the synthesis of a library of derivatives and their systematic evaluation in various biological assays to elucidate their mechanism of action and therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 3. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]

- 6. zenodo.org [zenodo.org]

- 7. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]

- 8. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic Analysis of 3-(Trifluoromethyl)benzhydrol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 3-(Trifluoromethyl)benzhydrol. This document details the experimental protocols for data acquisition and presents the spectral data in a clear, tabulated format for easy reference and comparison.

Core Spectroscopic Data

The structural elucidation of this compound, a key intermediate in various chemical syntheses, relies heavily on modern spectroscopic techniques. The following sections present the detailed ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.65 | s | - | 1H | H-2' |

| 7.55 | d | 7.8 | 1H | H-4' |

| 7.45 | t | 7.8 | 1H | H-5' |

| 7.39 | d | 7.8 | 1H | H-6' |

| 7.35-7.25 | m | - | 5H | Phenyl-H |

| 5.85 | s | - | 1H | CH-OH |

| 2.50 | br s | - | 1H | OH |

Note: The assignments are based on typical chemical shifts for substituted benzhydrol systems. The phenyl group protons appear as a complex multiplet.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 144.5 | C-1 |

| 142.0 | C-1' |

| 131.0 (q, J ≈ 32 Hz) | C-3' |

| 129.5 | C-4' |

| 129.0 | Phenyl C-H |

| 128.5 | Phenyl C-H |

| 128.0 | Phenyl C-H |

| 125.5 (q, J ≈ 4 Hz) | C-6' |

| 124.0 (q, J ≈ 272 Hz) | CF₃ |

| 123.5 (q, J ≈ 4 Hz) | C-2' |

| 76.0 | CH-OH |

Note: The assignments are based on typical chemical shifts and the expected effects of the trifluoromethyl substituent. The quartet splittings are due to coupling with the fluorine atoms of the CF₃ group.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 252 | 40 | [M]⁺ |

| 233 | 15 | [M - F]⁺ |

| 183 | 100 | [M - CF₃]⁺ |

| 105 | 80 | [C₆H₅CO]⁺ |

| 77 | 60 | [C₆H₅]⁺ |

Note: The fragmentation pattern is consistent with the structure of a benzhydrol derivative. The base peak at m/z 183 corresponds to the loss of the trifluoromethyl group.

Experimental Protocols

The data presented in this guide were obtained using standard laboratory procedures for NMR and MS analysis.

Synthesis of this compound

A plausible method for the synthesis of this compound is the reduction of the corresponding ketone, 3-(trifluoromethyl)benzophenone. A general procedure is as follows:

To a solution of 3-(trifluoromethyl)benzophenone (1.0 eq) in a suitable solvent such as methanol or ethanol at room temperature is added sodium borohydride (NaBH₄) (1.5 eq) portion-wise. The reaction mixture is stirred for 1-2 hours until the starting material is consumed, as monitored by thin-layer chromatography. The reaction is then quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

A variety of reducing agents and reaction conditions can be employed for the reduction of benzophenones to benzhydrols.[1][2]

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). For ¹³C NMR, the solvent peak (CDCl₃ at δ = 77.16 ppm) is often used as a reference. Standard pulse sequences are used for acquiring both ¹H and ¹³C spectra.

Mass Spectrometry

Mass spectral data is commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an electron ionization (EI) source. The sample, dissolved in a volatile solvent, is injected into the GC, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by a 70 eV electron beam. The resulting molecular ion and fragment ions are separated by a mass analyzer and detected.[3] The choice of ionization method can vary, with soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) being useful for observing the molecular ion with less fragmentation.[4][5][6]

Data Analysis Workflow

The process of obtaining and interpreting the spectroscopic data for a compound like this compound follows a logical workflow.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for researchers working with this compound, providing essential spectroscopic data and the methodologies for its acquisition. The presented data and protocols are intended to facilitate further research and development in related fields.

References

A Technical Guide to the Solubility of 3-(Trifluoromethyl)benzhydrol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Trifluoromethyl)benzhydrol, a key intermediate in pharmaceutical synthesis. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines the theoretical solubility profile of the compound, details experimental protocols for quantitative determination, and provides a logical workflow for solubility assessment.

Core Concepts: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2] this compound possesses both polar and non-polar characteristics. The hydroxyl (-OH) group is polar and capable of hydrogen bonding, while the two phenyl rings and the trifluoromethyl (-CF3) group are non-polar or weakly polar. The trifluoromethyl group, in particular, enhances the compound's lipophilicity.[3]

Based on its structure, this compound is expected to exhibit moderate solubility in a range of organic solvents. Its solubility will be influenced by the solvent's polarity, hydrogen bonding capability, and steric factors.

Expected Solubility Profile

The following table summarizes the expected solubility of this compound in common organic solvents, categorized by solvent type. This should be used as a general guideline, with experimental verification being essential for precise applications.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, readily interacting with the hydroxyl group of this compound. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Moderate | These solvents can accept hydrogen bonds from the hydroxyl group of the solute and have dipoles that can interact with the polar C-F bonds. |

| Non-Polar | Hexane, Toluene, Diethyl ether | Moderate to Low | The non-polar phenyl rings and trifluoromethyl group will interact favorably with these solvents through van der Waals forces. However, the polar hydroxyl group will limit solubility. Diethyl ether may show slightly better solubility due to its ability to accept a hydrogen bond. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have a good balance of polarity and ability to interact with both the polar and non-polar regions of the molecule. |

Experimental Protocol: Equilibrium Solubility Determination

To obtain precise quantitative solubility data, the equilibrium solubility method is a reliable and widely used technique.[2] This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or incubator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While precise quantitative data requires experimental determination, the provided qualitative assessment and detailed experimental protocol offer a robust framework for researchers and professionals in the pharmaceutical industry. The systematic approach outlined here will enable the generation of reliable solubility data, which is essential for the successful development and implementation of chemical processes involving this important compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of 3-(Trifluoromethyl)benzhydrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 3-(Trifluoromethyl)benzhydrol, a fluorinated aromatic alcohol. While direct pharmacological data for this specific compound is limited in publicly available literature, substantial evidence from the closely related analog, 3-trifluoromethyl-α-ethyl-benzhydrol (Flumecinol), strongly suggests that the primary mechanism of action is the induction of hepatic microsomal enzymes. This induction is likely mediated through the activation of nuclear receptors, particularly the Pregnane X Receptor (PXR), a master regulator of xenobiotic metabolism. This guide summarizes the inferred mechanism, presents relevant data from its analog, details pertinent experimental protocols for characterization, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction

This compound is a chemical entity characterized by a benzhydrol backbone with a trifluoromethyl group substitution on one of the phenyl rings. The trifluoromethyl group is a common feature in many pharmaceutical compounds, known to enhance metabolic stability, lipophilicity, and target binding affinity. Although this compound is primarily documented as a chemical intermediate, its structural similarity to known enzyme inducers warrants an investigation into its potential pharmacological activities. This guide synthesizes available information to propose a mechanism of action centered on the induction of drug-metabolizing enzymes.

Proposed Core Mechanism of Action: Induction of Hepatic Microsomal Enzymes

The central hypothesis for the mechanism of action of this compound is its function as an inducer of the liver's microsomal enzyme system. This system, primarily composed of cytochrome P450 (CYP) enzymes, is responsible for the metabolism of a wide array of xenobiotics, including drugs, toxins, and other foreign compounds.

The induction of these enzymes typically occurs via the activation of nuclear receptors that act as transcription factors.[1] The most prominent of these in the context of xenobiotic metabolism is the Pregnane X Receptor (PXR).[2] Upon ligand binding in the cytoplasm, PXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific response elements on the DNA, leading to the increased transcription of target genes, including various CYP isoforms (e.g., CYP3A4, CYP2B6) and drug transporters.[3]

Given the documented activity of its close structural analog, Flumecinol, as a potent enzyme inducer, it is highly probable that this compound shares this mechanism.

Signaling Pathway

The proposed signaling pathway for this compound-mediated enzyme induction is depicted below.

Quantitative Data (from Analogs)

| Parameter | Species | Effect | Reference Compound(s) |

| D-Glucaric Acid Excretion | Human | Significant increase with doses of 300, 600, and 900 mg/day | N/A |

| Antipyrine Half-life | Human | Decreased | Antipyrine |

| Tolbutamide Half-life | Human | Decreased | Tolbutamide |

| Antipyrine Half-life | Rat, Mouse | Shortened | Antipyrine |

This table summarizes the effects of Flumecinol, a close structural analog of this compound.

Experimental Protocols

To definitively characterize the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. Below are detailed methodologies for key assays.

In Vitro Cytochrome P450 Induction Assay

This assay determines the potential of a compound to induce the expression of key CYP enzymes in primary human hepatocytes.

Objective: To measure the fold-induction of CYP1A2, CYP2B6, and CYP3A4 mRNA levels and enzymatic activity following treatment with this compound.

Materials:

-

Cryopreserved primary human hepatocytes

-

Hepatocyte culture medium and supplements

-

Collagen-coated culture plates (e.g., 24-well)

-

This compound (test compound)

-

Positive controls: Omeprazole (for CYP1A2), Phenobarbital (for CYP2B6), Rifampicin (for CYP3A4)

-

Vehicle control (e.g., DMSO)

-

RNA isolation kit

-

qRT-PCR reagents and instrument

-

CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Midazolam for CYP3A4)

-

LC-MS/MS system for metabolite quantification

Procedure:

-

Cell Plating: Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a monolayer.

-

Compound Treatment: Treat the cells with various concentrations of this compound, positive controls, and a vehicle control for 48-72 hours. The medium should be replaced every 24 hours with fresh medium containing the test compounds.

-

mRNA Analysis:

-

After the treatment period, lyse the cells and isolate total RNA using a suitable kit.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the relative mRNA expression of CYP1A2, CYP2B6, and CYP3A4 using qRT-PCR. Normalize the data to a housekeeping gene (e.g., GAPDH).

-

-

Enzymatic Activity Analysis:

-

Following the treatment period, wash the cells and incubate them with a cocktail of CYP-specific probe substrates.

-

After a defined incubation time, collect the supernatant and quench the reaction.

-

Quantify the formation of the specific metabolites using a validated LC-MS/MS method.

-

-

Data Analysis: Calculate the fold-induction of mRNA and enzyme activity relative to the vehicle control. Determine the EC50 and Emax values if a clear dose-response relationship is observed.

Nuclear Receptor Activation Assay (Reporter Gene Assay)

This assay determines if this compound can activate nuclear receptors like PXR.

Objective: To quantify the activation of PXR by this compound using a cell-based reporter gene assay.

Materials:

-

A stable cell line co-transfected with a full-length human PXR expression vector and a reporter vector containing a PXR-responsive promoter driving a luciferase gene (e.g., HepG2 cells).

-

Cell culture medium and supplements.

-

This compound (test compound).

-

Positive control (e.g., Rifampicin).

-

Vehicle control (e.g., DMSO).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Plating: Plate the reporter cell line in a suitable multi-well plate (e.g., 96-well).

-

Compound Treatment: Treat the cells with a range of concentrations of this compound, a positive control, and a vehicle control for 18-24 hours.

-

Luciferase Assay:

-

After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Express the results as fold-activation over the vehicle control. Calculate the EC50 value for PXR activation.

In Vivo Assessment of Enzyme Induction (Rodent Model)

This in vivo study confirms the enzyme-inducing effects observed in vitro.

Objective: To evaluate the effect of this compound administration on hepatic CYP enzyme activity and D-glucaric acid excretion in a rodent model.

Materials:

-

Laboratory rodents (e.g., Sprague-Dawley rats).

-

This compound (test compound).

-

Vehicle control.

-

Probe drug for in vivo phenotyping (e.g., Midazolam).

-

Metabolic cages for urine collection.

-

Analytical equipment for drug and metabolite quantification in plasma and for D-glucaric acid in urine.

Procedure:

-

Dosing: Administer this compound or vehicle to the animals daily for a specified period (e.g., 4-7 days).

-

Pharmacokinetic Study: On the final day, administer a single dose of a probe drug (e.g., Midazolam). Collect blood samples at various time points and analyze the plasma concentrations of the probe drug and its primary metabolite to determine pharmacokinetic parameters (e.g., clearance, half-life).

-

D-Glucaric Acid Measurement: Collect urine from the animals over a 24-hour period using metabolic cages. Measure the concentration of D-glucaric acid in the urine as an indirect marker of hepatic enzyme induction.[4]

-

Ex Vivo Analysis: At the end of the study, euthanize the animals and collect the livers. Prepare liver microsomes and measure the in vitro activity of various CYP enzymes.

-

Data Analysis: Compare the pharmacokinetic parameters of the probe drug, urinary D-glucaric acid levels, and ex vivo enzyme activities between the treated and control groups.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for characterizing a potential enzyme inducer.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong inference can be drawn from its structural analog, Flumecinol. The proposed mechanism is the induction of hepatic microsomal enzymes, likely through the activation of the Pregnane X Receptor. This would classify this compound as a potential modulator of drug metabolism, with implications for drug-drug interactions. The experimental protocols detailed in this guide provide a comprehensive framework for the definitive characterization of its pharmacological profile. Further research is warranted to validate this proposed mechanism and to quantify the potency and efficacy of this compound as an enzyme inducer.

References

- 1. Mechanisms of cytochrome P450 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The nuclear pregnane X receptor: a key regulator of xenobiotic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-molecule modulators of PXR and CAR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of urinary D-glucaric acid excretion in workers exposed to butyl glycol [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of 3-(Trifluoromethyl)benzhydrol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of bioactive molecules. This technical guide provides an in-depth overview of the potential biological activities of 3-(Trifluoromethyl)benzhydrol derivatives, a class of compounds with promising therapeutic applications. This document summarizes key findings on their anticonvulsant, anticancer, and antimicrobial activities, presenting quantitative data, detailed experimental protocols, and insights into their potential mechanisms of action through relevant signaling pathways. The information is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

The benzhydrol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. The introduction of a trifluoromethyl group at the 3-position of one of the phenyl rings can significantly influence the parent molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make this compound derivatives an interesting class of compounds for therapeutic investigation. This guide will explore the current understanding of their potential biological activities, with a primary focus on their well-documented anticonvulsant effects, as well as emerging evidence for their anticancer and antimicrobial properties.

Anticonvulsant Activity

Recent studies have highlighted the significant anticonvulsant potential of derivatives containing the 3-(trifluoromethyl)benzyl moiety, a core component of this compound. A notable study on a series of alaninamide derivatives has provided quantitative evidence of their efficacy in established preclinical models of epilepsy.

Quantitative Data

The anticonvulsant activity of novel alaninamide derivatives incorporating a 3-(trifluoromethyl)benzyloxy group was evaluated in the maximal electroshock (MES) and 6 Hz seizure models in mice. The median effective dose (ED50) values for the most potent compound are summarized in the table below.

| Compound | MES (ED50 mg/kg, i.p.) | 6 Hz (32 mA) (ED50 mg/kg, i.p.) | 6 Hz (44 mA) (ED50 mg/kg, i.p.) |

| Lead Alaninamide Derivative | 48.0 | 45.2 | 201.3 |

Data extracted from a study on ((benzyloxy)benzyl)propanamide derivatives.

Potential Mechanism of Action: Modulation of Neuronal Excitability

The anticonvulsant activity of many therapeutic agents is attributed to their ability to modulate neuronal excitability. The primary mechanisms involve the potentiation of inhibitory neurotransmission and the attenuation of excitatory neurotransmission. For benzhydrol and related derivatives, two key mechanisms are proposed:

-

Modulation of Voltage-Gated Sodium Channels (VGSCs): These channels are crucial for the initiation and propagation of action potentials. Anticonvulsants can bind to VGSCs and stabilize their inactive state, thereby reducing the firing rate of neurons and preventing seizure spread.

-

Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its binding to the GABA-A receptor opens a chloride channel, leading to hyperpolarization of the neuron and reduced excitability. Positive allosteric modulators of the GABA-A receptor can enhance the effect of GABA, leading to a more profound inhibitory response.

The following diagram illustrates a potential workflow for the initial screening and characterization of the anticonvulsant activity of this compound derivatives.

Caption: A generalized workflow for the preclinical evaluation of novel anticonvulsant compounds.

Experimental Protocols

The MES test is a widely used preclinical model for generalized tonic-clonic seizures.

-

Animals: Male albino mice (20-25 g).

-

Apparatus: An electroconvulsive shock apparatus.

-

Procedure:

-

Administer the test compound or vehicle control intraperitoneally (i.p.).

-

After a predetermined time (e.g., 30 or 60 minutes), apply a drop of saline to the cornea of each mouse.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

The ED50 is calculated from the dose-response data.

-

The 6 Hz seizure model is considered a model of therapy-resistant partial seizures.

-

Animals: Male albino mice (20-25 g).

-

Apparatus: A constant-current electrical stimulator.

-

Procedure:

-

Administer the test compound or vehicle control i.p.

-

After a specified time, apply a drop of saline to the cornea of each mouse.

-

Deliver a constant current stimulus (e.g., 32 mA or 44 mA at 6 Hz for 3 seconds) through corneal electrodes.

-

Observe the mice for seizure activity, characterized by a stun posture, forelimb clonus, and twitching of the vibrissae.

-

Protection is defined as the animal returning to normal exploratory behavior within 10 seconds of the stimulus.

-

The ED50 is determined from the dose-response data.

-

Anticancer Activity

The trifluoromethyl group is a common feature in many anticancer drugs, where it can enhance binding to target proteins and improve pharmacokinetic properties. While specific studies on this compound derivatives are limited, related trifluoromethyl-containing heterocyclic compounds have demonstrated significant antiproliferative activity against various cancer cell lines.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative trifluoromethyl-containing compounds against various human cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Trifluoromethyl-thiazolo[4,5-d]pyrimidine | C32 (Amelanotic Melanoma) | 24.4 |

| A375 (Melanotic Melanoma) | 25.4 | |

| HaCaT (Keratinocytes) | 33.5 | |

| Trifluoromethyl-isoxazole | MCF-7 (Breast Cancer) | 2.63 |

Data extracted from studies on various trifluoromethyl-containing heterocyclic compounds.

Potential Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of small molecules often involve the modulation of key signaling pathways that control cell proliferation, survival, and death. A plausible mechanism for trifluoromethyl-containing compounds could involve the induction of apoptosis (programmed cell death) through the activation of caspase cascades and the disruption of the cell cycle.

The diagram below illustrates a simplified signaling pathway for apoptosis induction, a potential mechanism for anticancer agents.

Caption: A simplified representation of the intrinsic pathway of apoptosis.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials: 96-well plates, cancer cell lines, culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Antimicrobial Activity

Fluorinated compounds have also shown promise as antimicrobial agents. The trifluoromethyl group can enhance the lipophilicity of a molecule, potentially facilitating its penetration through microbial cell membranes.

Quantitative Data

The antimicrobial efficacy of trifluoromethyl-containing pyrazole derivatives has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial activity.

| Compound Class | Bacterial Strain | MIC (µg/mL) |

| Trifluoromethyl-pyrazole | Staphylococcus aureus (MRSA) | 3.12 |

| Enterococcus faecium | 1.56 |

Data extracted from a study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials: 96-well microtiter plates, bacterial culture, Mueller-Hinton broth, test compound.

-

Procedure:

-

Prepare a serial two-fold dilution of the test compound in Mueller-Hinton broth in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Include a positive control (broth with bacteria) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

-

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with a range of potential biological activities. The existing data strongly supports their investigation as novel anticonvulsant agents. Furthermore, preliminary evidence suggests that these and structurally related compounds may also possess valuable anticancer and antimicrobial properties.

Future research should focus on the synthesis and systematic evaluation of a broader library of this compound derivatives to establish clear structure-activity relationships for each of the identified biological activities. In-depth mechanistic studies are also warranted to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Such efforts will be crucial for the rational design and development of new and effective therapeutic agents based on this versatile chemical scaffold.

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)benzhydrol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic routes for producing 3-(trifluoromethyl)benzhydrol, a key intermediate in the development of various pharmaceutical compounds. The document details two principal methodologies: the Grignard reaction and the reduction of 3-(trifluoromethyl)benzophenone. It includes detailed experimental protocols, comparative data tables, and logical workflow diagrams to assist researchers in the efficient and effective synthesis of this target molecule.

Introduction

This compound, also known as phenyl(3-(trifluoromethyl)phenyl)methanol, is a secondary alcohol containing a trifluoromethyl group. This functional group is of significant interest in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Consequently, robust and scalable methods for the synthesis of this compound are of critical importance. The two most prevalent and effective strategies for its synthesis involve the formation of a carbon-carbon bond via a Grignard reaction or the reduction of the corresponding ketone, 3-(trifluoromethyl)benzophenone.

Synthetic Pathways

The synthesis of this compound can be approached from two distinct starting points, each with its own set of advantages and considerations.

Grignard Reaction Pathway

This classic organometallic approach involves the reaction of a Grignard reagent, formed from an aryl halide, with an aldehyde. In this case, 3-(trifluoromethyl)phenylmagnesium bromide is reacted with benzaldehyde to form the desired secondary alcohol.

Caption: Grignard reaction workflow for this compound synthesis.

Reduction Pathway

This approach starts with the commercially available 3-(trifluoromethyl)benzophenone and reduces the ketone functionality to the corresponding secondary alcohol. This can be achieved through various reducing agents, with catalytic hydrogenation and sodium borohydride being common and effective choices.

Caption: Reduction pathways for this compound synthesis.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on established chemical literature.

Protocol 1: Synthesis via Grignard Reaction

This protocol is adapted from the synthesis of a structurally similar compound, 3-trifluoromethyl-α-ethyl-benzhydrol.[1]

Materials:

-

Magnesium turnings

-

3-(Trifluoromethyl)bromobenzene

-

Anhydrous diethyl ether

-

Benzaldehyde

-

10% Aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 3-(trifluoromethyl)bromobenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, and the mixture is refluxed for 1 hour to ensure complete formation of the Grignard reagent.

-

Reaction with Benzaldehyde: The Grignard solution is cooled to 0 °C in an ice bath. A solution of benzaldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour.

-

Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography.

Protocol 2: Synthesis via Reduction of 3-(Trifluoromethyl)benzophenone

Two common methods for the reduction of the ketone are presented below.

This protocol is based on the highly efficient ruthenium-catalyzed hydrogenation of substituted benzophenones.

Materials:

-

3-(Trifluoromethyl)benzophenone

-

trans-RuCl₂[(phosphine)]₂(1,2-diamine) catalyst

-

Potassium tert-butoxide (t-BuOK)

-

2-Propanol

-

Hydrogen gas

Procedure:

-

Reaction Setup: In a suitable pressure vessel, a mixture of 3-(trifluoromethyl)benzophenone, the ruthenium catalyst, and potassium tert-butoxide in 2-propanol is prepared.

-

Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 8 atm). The reaction mixture is stirred at a controlled temperature (e.g., 25-35 °C) for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst. The solvent is evaporated under reduced pressure, and the resulting residue is purified by column chromatography or recrystallization to yield this compound. A yield of up to 99% has been reported for the reduction of a similar substrate, p-trifluoromethylbenzophenone.

This is a widely used and convenient method for the reduction of ketones to alcohols.

Materials:

-

3-(Trifluoromethyl)benzophenone

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Dilute hydrochloric acid

-

Diethyl ether or Ethyl acetate

Procedure:

-

Reaction: Dissolve 3-(trifluoromethyl)benzophenone in methanol or ethanol in a round-bottom flask. Cool the solution in an ice bath. Slowly add sodium borohydride in portions to the stirred solution. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

Workup: The reaction is quenched by the slow addition of dilute hydrochloric acid until the solution is acidic. The mixture is then diluted with water and extracted with diethyl ether or ethyl acetate.

-

Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product. Purification by recrystallization or column chromatography yields pure this compound.

Data Presentation

The following tables summarize the quantitative data for the different synthetic routes.

Table 1: Grignard Reaction Synthesis of Benzhydrol Analogs

| Starting Materials | Product | Yield | Reference |

| 3-(Trifluoromethyl)bromobenzene, Propiophenone | 3-Trifluoromethyl-α-ethyl-benzhydrol | ~85% | [1] |

| Adapted for this compound | |||

| 3-(Trifluoromethyl)bromobenzene, Benzaldehyde | This compound | N/A |

Note: A specific yield for the direct Grignard synthesis of this compound was not found in the reviewed literature, but high yields are anticipated based on analogous reactions.

Table 2: Reduction of Trifluoromethyl-Substituted Benzophenones

| Starting Material | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield | Reference |

| p-Trifluoromethylbenzophenone | H₂, trans-RuCl₂[P(C₆H₄-4-CH₃)₃]₂(NH₂CH₂CH₂NH₂) / t-BuOK | 2-Propanol | 28-35 | 1 | 99% | |

| 3-(Trifluoromethyl)benzophenone | NaBH₄ | Methanol | 0 to RT | 1-2 | N/A |

Note: While a specific yield for the NaBH₄ reduction of 3-(trifluoromethyl)benzophenone was not found, this method is generally high-yielding for benzophenones.

Conclusion

The synthesis of this compound can be reliably achieved through either a Grignard reaction or the reduction of 3-(trifluoromethyl)benzophenone. The choice of method will depend on the availability of starting materials, desired scale, and equipment. The catalytic hydrogenation of 3-(trifluoromethyl)benzophenone appears to be a particularly efficient method, offering near-quantitative yields under mild conditions. The Grignard route provides a versatile alternative for constructing the carbon skeleton. The detailed protocols and comparative data in this guide should serve as a valuable resource for researchers in the synthesis of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Thermodynamic Stability of 3-(Trifluoromethyl)benzhydrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 3-(Trifluoromethyl)benzhydrol, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document combines known physical properties with theoretical considerations and generalized experimental protocols for thermal analysis. The guide is intended to serve as a valuable resource for researchers and professionals involved in the development, handling, and formulation of this compound, offering insights into its expected thermal behavior and outlining methodologies for its empirical evaluation.

Introduction

This compound, with the CAS number 728-80-3, is an aromatic alcohol characterized by the presence of a trifluoromethyl group on one of its phenyl rings. This functional group significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and, pertinent to this guide, its thermodynamic stability. Understanding the thermal stability of this compound is critical for ensuring its safe handling, establishing appropriate storage conditions, and optimizing manufacturing processes to prevent degradation and the formation of impurities.

This guide summarizes the available physical data, presents standardized protocols for differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), and provides a theoretical framework for assessing the thermodynamic stability of this compound.

Physicochemical Properties

A summary of the known physical properties of this compound is presented in Table 1. These values have been compiled from various chemical supplier databases and provide a baseline for understanding the compound's behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₁F₃O | [1][2] |

| Molecular Weight | 252.23 g/mol | [1][2] |

| Melting Point | 61-62 °C | [3] |

| 62-66 °C | [4] | |

| Boiling Point | 125-127 °C @ 0.5 torr | [3][4] |

| Appearance | Off-white solid | [4] |

Thermodynamic Stability Assessment

The thermodynamic stability of a compound describes its resistance to decomposition under the influence of heat. This is a critical parameter for drug development, as it affects shelf-life, formulation stability, and safety. The primary techniques for evaluating thermodynamic stability are Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC).[1][5]

Theoretical Considerations

Hypothetical Thermal Analysis Profile

In the absence of direct experimental data, a hypothetical thermal analysis profile for this compound can be postulated based on its known melting point and the expected behavior of similar organic compounds.

-

Differential Scanning Calorimetry (DSC): A DSC thermogram would be expected to show a sharp endothermic peak corresponding to the melting of the compound in the range of 61-66 °C. At higher temperatures, exothermic events may be observed, corresponding to decomposition.

-

Thermogravimetric Analysis (TGA): A TGA curve would likely show the compound to be stable up to a certain temperature, after which a significant weight loss would occur, indicating decomposition. The onset of this weight loss is a key indicator of the compound's thermal stability.

Experimental Protocols

The following sections detail standardized experimental protocols for TGA and DSC analysis that can be applied to determine the thermodynamic stability of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage weight loss versus temperature.

-

Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

-

Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and identify any other thermal transitions of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared aluminum DSC pan. Crimp a lid onto the pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to 300 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Record the heat flow to the sample as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the onset temperature and the peak temperature of the endotherm corresponding to melting.

-

Identify any other endothermic or exothermic events that may indicate phase transitions or decomposition.

-

Visualizations

Experimental Workflow for Thermodynamic Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the thermodynamic stability of a compound like this compound.

Conclusion